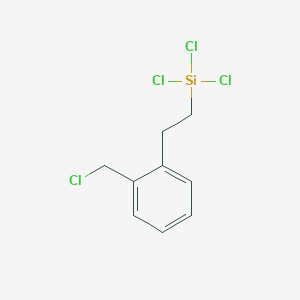
Trichloro(2-((chloromethyl)phenyl)ethyl)silane
Descripción general
Descripción
Trichloro(2-((chloromethyl)phenyl)ethyl)silane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a colorless liquid that is soluble in organic solvents .
Molecular Structure Analysis
The Trichloro(2-((chloromethyl)phenyl)ethyl)silane molecule contains a total of 24 bond(s). There are 14 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), and 1 six-membered ring .Physical And Chemical Properties Analysis
Trichloro(2-((chloromethyl)phenyl)ethyl)silane has a density of 1.4±0.1 g/cm3, a boiling point of 137.7±13.0 °C at 760 mmHg, and a refractive index of 1.464 .Aplicaciones Científicas De Investigación
Chemical Synthesis
Trichloro(2-((chloromethyl)phenyl)ethyl)silane is a valuable reagent in organic synthesis. It is used as an intermediate in the synthesis of complex molecules. Its trichlorosilyl group can act as a protecting group for alcohols and amines, and it can be involved in hydrosilylation reactions where it adds across double bonds in the presence of a platinum catalyst .
Surface Modification
This compound finds applications in surface chemistry, where it is used to modify the surface properties of materials like glass or silicon. By reacting with hydroxyl groups on the surface, it can introduce chloromethylphenylethyl groups, which can then be used to graft polymers or other functional molecules, enhancing the material’s properties .
Pharmaceutical Research
In pharmaceutical research, Trichloro(2-((chloromethyl)phenyl)ethyl)silane can be used as a starting material for the synthesis of various drug candidates. Its ability to introduce chloromethylphenylethyl moieties can be exploited to modify the lipophilicity and reactivity of pharmacophores .
Material Science
The compound is utilized in material science for the preparation of silicon-containing polymers and resins. These materials have unique properties such as thermal stability, chemical resistance, and mechanical strength, making them suitable for high-performance applications .
Catalysis
Trichloro(2-((chloromethyl)phenyl)ethyl)silane can act as a Lewis acid catalyst in certain organic reactions. Its silicon atom can coordinate to various functional groups, thereby activating them towards nucleophilic attack and facilitating the reaction process .
Nanotechnology
In nanotechnology, this silane compound is used to create well-defined nanostructures on surfaces. It can be employed in techniques such as molecular self-assembly, where it forms monolayers that serve as templates for the construction of nanoscale devices .
Analytical Chemistry
It has a role in analytical chemistry, where it can be used to derivatize compounds for analysis by techniques like gas chromatography or mass spectrometry. The derivatization can increase the volatility or stability of the analytes, improving the detection and quantification .
Environmental Science
Lastly, in environmental science, Trichloro(2-((chloromethyl)phenyl)ethyl)silane can be used in the study of organosilicon compounds’ environmental fate. It serves as a model compound to understand the degradation and transformation processes of silicon-containing chemicals in the environment .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
trichloro-[2-[2-(chloromethyl)phenyl]ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl4Si/c10-7-9-4-2-1-3-8(9)5-6-14(11,12)13/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSLEABRPLKKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[Si](Cl)(Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871784 | |
| Record name | Trichloro{2-[2-(chloromethyl)phenyl]ethyl}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloro(2-((chloromethyl)phenyl)ethyl)silane | |
CAS RN |
58274-32-1 | |
| Record name | Trichloro(2-((chloromethyl)phenyl)ethyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058274321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



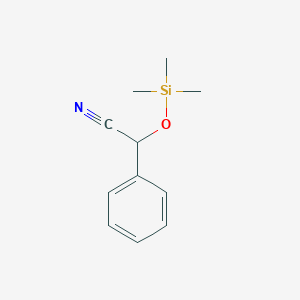

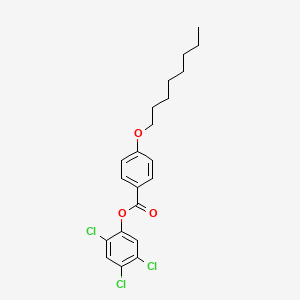

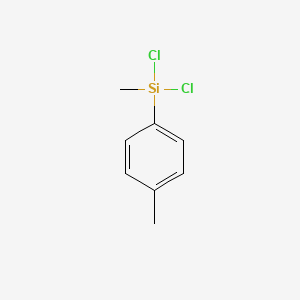

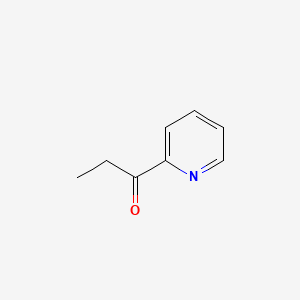
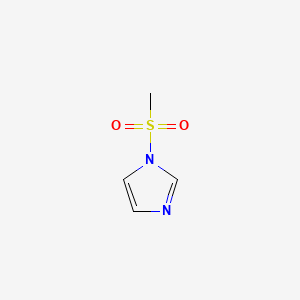
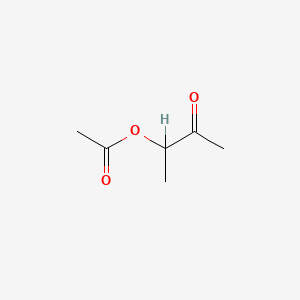
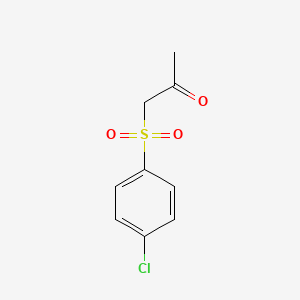
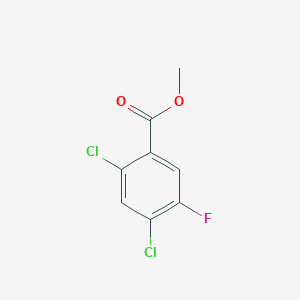

![[(2R)-2-acetyloxy-3-ethoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1584178.png)
![(2R,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1584179.png)